1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2,2,2-trifluoroethanone
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Overview
Description
1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the 2-CHLOROPHENYL Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Addition of the TRIFLUOROETHAN-1-ONE Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxo derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE-3-CARBALDEHYDE: Similar indole derivative with a different functional group.
1-[(2-CHLOROPHENYL)METHYL]-1H-INDOLE-3-CARBOXYLIC ACID: Another indole derivative with a carboxylic acid group.
Uniqueness
1-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is unique due to the presence of the trifluoroethan-1-one moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H11ClF3NO |
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Molecular Weight |
337.7 g/mol |
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C17H11ClF3NO/c18-14-7-3-1-5-11(14)9-22-10-13(16(23)17(19,20)21)12-6-2-4-8-15(12)22/h1-8,10H,9H2 |
InChI Key |
OORUBLUKLACUEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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